molecular formula C7H16ClNO2 B1465233 Methyl 4-amino-4-methylpentanoate hydrochloride CAS No. 1311317-14-2

Methyl 4-amino-4-methylpentanoate hydrochloride

Cat. No.: B1465233
CAS No.: 1311317-14-2
M. Wt: 181.66 g/mol
InChI Key: LPENIJURBSQBAA-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-methylpentanoate hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate. This compound was utilized as a crucial precursor in the diastereoselective synthesis of CQ31, a lead compound that inhibits M24B aminopeptidases PEPD and XPNPEP1 . Researchers are investigating these inhibitors for their ability to selectively activate the CARD8 inflammasome, an innate immune signaling platform . This specific pathway is a subject of ongoing basic research to understand its biology and its potential therapeutic role in areas such as oncology and the elimination of latent viral reservoirs . The compound's structure, featuring both an ester and a primary amine protected as a hydrochloride salt, makes it a versatile intermediate for further chemical modifications in the development of novel bioactive molecules.

Properties

IUPAC Name

methyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENIJURBSQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-14-2
Record name methyl 4-amino-4-methylpentanoate hydrochloride
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Biological Activity

Methyl 4-amino-4-methylpentanoate hydrochloride, a derivative of 4-amino-4-methylpentanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7H16ClN
  • Molecular Weight : 151.66 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Cytotoxicity and Anticancer Potential
  • Neuroprotective Effects

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl 4-amino-4-methylpentanoate exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

CompoundMIC (µg/mL)Activity Type
Methyl 4-amino-4-methylpentanoate25Antibacterial
Ethambutol1.56Antitubercular
Rifampicin0.78Antitubercular

In a study assessing the anti-tubercular activity against Mycobacterium tuberculosis, methyl 4-amino-4-methylpentanoate showed promising results with an MIC value indicating moderate effectiveness against resistant strains .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells.

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)15.5Moderate cytotoxicity
MCF-7 (Breast Cancer)20.0Significant inhibition

In vitro studies revealed that this compound inhibited cell proliferation in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of methyl 4-amino-4-methylpentanoate have been investigated in models of neurodegeneration. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study focused on synthesizing various derivatives of methyl 4-amino-4-methylpentanoate to assess their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of the compound on cancer cell lines demonstrated that it could induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Neuroprotection Study : In an experimental model of Alzheimer’s disease, methyl 4-amino-4-methylpentanoate showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals, suggesting its neuroprotective capabilities .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-4-methylpentanoate hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can be synthesized to create compounds with enhanced biological activity. For instance, it has been utilized in the synthesis of analogs that exhibit potential anti-cancer properties by inhibiting methionine synthase, an enzyme critical for tumor cell proliferation .

Neuropharmacological Studies

The compound has been investigated for its effects on neurotransmitter systems. Studies indicate that it may influence the levels of neurotransmitters such as serotonin and dopamine, making it a candidate for further research in treating mood disorders and neurodegenerative diseases .

Biochemical Applications

This compound is also employed in various biochemical assays and experimental setups.

Enzyme Inhibition Studies

The compound has been used to evaluate the inhibition of specific enzymes involved in lipid metabolism, particularly phospholipases. Research indicates that it can modulate phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes, which is significant for drug safety assessments .

Biomarker Development

In metabolic studies, this compound has been explored as a potential biomarker for assessing B-group vitamin functionality in biological samples . Its quantification in urine samples has implications for nutritional studies and health assessments.

Pharmaceutical Formulations

The compound's properties make it suitable for incorporation into various pharmaceutical formulations.

Topical Applications

Research into cosmetic formulations has highlighted the use of this compound as an ingredient that enhances skin hydration and stability . Its incorporation into creams and lotions can improve the efficacy of active ingredients.

Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with other therapeutic agents, facilitating targeted delivery and controlled release .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of anti-cancer compounds
NeuropharmacologyModulation of neurotransmitter levels
Biochemical AssaysInhibition studies on phospholipases
Biomarker DevelopmentAssessment of B-group vitamin functionality
Pharmaceutical FormulationsEnhancing skin hydration in topical products
Drug Delivery SystemsComplex formation for targeted delivery

Case Study 1: Anti-Cancer Activity

A study focused on synthesizing derivatives from this compound demonstrated significant cytotoxic effects against prostate cancer cells (PC-3). The synthesized compounds showed IC50 values indicating effective inhibition of cell growth, suggesting potential therapeutic applications in oncology.

Case Study 2: Phospholipidosis Modulation

In vitro experiments assessed the impact of this compound on lysosomal phospholipase A2 activity. Results indicated a dose-dependent inhibition, providing insights into its role in managing drug-induced phospholipidosis, which is crucial for evaluating drug safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 4-amino-4-methylpentanoate hydrochloride is compared below with analogous esters and amine derivatives. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications
Methyl 4-amino-4-methylpentanoate HCl 1311317-14-2 C₇H₁₆ClNO₂ 181.66 Branched pentanoate ester; 4° amino and methyl groups; HCl salt Pharmaceutical intermediates
Methyl 4-(methylamino)butanoate HCl 89584-24-7 C₆H₁₄ClNO₂ 167.63 Butanoate ester; 4° methylamino group; shorter chain Potential neurotransmitter analogs
Tert-butyl 4-amino-4-methylpentanoate HCl 1354962-90-5 C₁₀H₂₂ClNO₂ 223.74 Bulky tert-butyl ester; same amino/methyl positions Protecting group in peptide synthesis
Ethyl 4-amino-4-methylpentanoate HCl* - C₈H₁₈ClNO₂ ~195.6 (calculated) Ethyl ester; similar backbone to target compound Lipophilic prodrug design
Methyl 4-amino-4-phenylbutanoate HCl 56523-55-8 C₁₁H₁₆ClNO₂ 229.70 Phenyl-substituted butanoate; aromatic moiety Bioactive molecule synthesis
4-Methoxy-4-methylpentan-1-amine HCl - C₇H₁₈ClNO 179.67 Methoxy substituent instead of ester; primary amine Surfactant or catalyst precursor

*Ethyl 4-amino-4-methylpentanoate HCl is inferred from Enamine Ltd's catalog ().

Key Comparative Insights

Chain Length and Functional Groups: The target compound has a pentanoate chain, distinguishing it from shorter-chain analogs like Methyl 4-(methylamino)butanoate HCl (C₆ vs. C₇ backbone) . Longer chains generally increase lipophilicity, influencing membrane permeability in drug design.

Aromatic vs. Aliphatic Moieties: Methyl 4-amino-4-phenylbutanoate HCl () incorporates a phenyl group, introducing aromaticity that may enhance binding to hydrophobic protein pockets in medicinal chemistry .

Hydrochloride Salt Stability :

  • All listed compounds are HCl salts, improving solubility in polar solvents and stability during storage. However, tert-butyl esters (e.g., ) may exhibit lower aqueous solubility due to their hydrophobic substituents .

Hazard Profiles: The target compound’s hazards (H315, H319, H335) align with typical irritant properties of amino esters.

Preparation Methods

Direct Esterification of the Corresponding Amino Acid Hydrochloride

One of the most common and effective approaches to prepare methyl 4-amino-4-methylpentanoate hydrochloride involves esterifying the free amino acid or its hydrochloride salt using methanol in the presence of hydrochloric acid or thionyl chloride. This method is well-documented for analogous amino acid esters and is applicable here with appropriate modifications.

Procedure:

  • The amino acid (4-amino-4-methylpentanoic acid) or its hydrochloride salt is dissolved in dry methanol.
  • Thionyl chloride (SOCl₂) or hydrochloric acid is added slowly at low temperature (0°C) to catalyze esterification.
  • The reaction mixture is stirred for several hours (typically 4 h) under controlled temperature.
  • After completion, the solvent is evaporated under reduced pressure.
  • The crude product is purified by crystallization from dry diethyl ether or methanol/water mixtures to yield the hydrochloride salt of the methyl ester.

Key Data from Literature:

Compound Yield (%) Melting Point (°C) Optical Rotation [α]D (c, solvent)
(S)-Methyl 2-amino-4-methylpentanoate hydrochloride (analogous) 94 149–151 +11.7 (1.5, H₂O) [lit. +13.0 (2, H₂O)]
(S)-Methyl 2-aminopropanoate hydrochloride 96 107–109 +8.3 (1.5, CH₃OH) [lit. +7.0 (1.6, CH₃OH)]

This method offers high yields (above 90%) and good purity, with the hydrochloride salt formed directly during esterification by using HCl or thionyl chloride in methanol.

Coupling of Esterified Amino Acids with Amino Acid Derivatives

Another preparation strategy involves first synthesizing the methyl ester of the amino acid and then converting it into the hydrochloride salt. This approach is often part of more complex synthetic routes for derivatives but is applicable for the target compound as well.

General Steps:

  • The amino acid is converted into its methyl ester by reaction with methanol and thionyl chloride.
  • The esterified amino acid is then treated with hydrochloric acid in a suitable solvent (e.g., 1,4-dioxane) to form the hydrochloride salt.
  • The product is purified by recrystallization or chromatographic methods.

This method is reported with yields around 90% and yields crystalline products with well-defined melting points and optical activities, confirming stereochemical integrity.

Salt Formation by Reaction of Methyl 4-amino-4-methylpentanoate with Hydrochloric Acid

In some cases, the free base methyl 4-amino-4-methylpentanoate can be synthesized first by esterification and then converted to its hydrochloride salt by treatment with gaseous HCl or HCl in an organic solvent.

Procedure:

  • Methyl 4-amino-4-methylpentanoate is dissolved in anhydrous solvent (e.g., ether or methanol).
  • Dry HCl gas is bubbled through or HCl solution is added at low temperature.
  • The hydrochloride salt precipitates or crystallizes out.
  • The solid is collected by filtration and dried.

This method allows control over salt formation and purity, useful when the free base is required for other synthetic steps before salt formation.

Alternative Extraction and Purification Techniques

For industrial or large-scale synthesis, extraction and purification steps are optimized to maximize yield and purity.

  • Aqueous base (e.g., potassium hydroxide or sodium hydroxide, 4–6% w/w) is used to neutralize and extract the ester from the reaction mixture at controlled temperatures (5–10°C).
  • Organic solvents such as toluene or dichloromethane are employed to extract the ester.
  • Salt saturation of the aqueous phase with sodium chloride enhances extraction efficiency.
  • Multiple extractions and drying over anhydrous sodium sulfate followed by evaporation yield pure methyl esters.
  • The hydrochloride salt is obtained by subsequent treatment with HCl and crystallization.

Summary Table of Preparation Methods

Method No. Preparation Method Description Key Reagents/Conditions Yield (%) Product Form Notes
1 Direct esterification of amino acid hydrochloride with MeOH/HCl Methanol, HCl or SOCl₂, 0°C, 4 h 90–96 Methyl ester hydrochloride salt High yield, simple, direct salt formation
2 Esterification followed by HCl salt formation Methanol, SOCl₂, then HCl in dioxane ~90 Hydrochloride salt Used in complex syntheses, good stereochemical retention
3 Free base esterification followed by HCl gas treatment Methanol, SOCl₂, then dry HCl gas Variable Hydrochloride salt Allows isolation of free base intermediate
4 Extraction and purification with aqueous base and organic solvents KOH/NaOH aqueous, toluene, NaCl saturation >85 Purified methyl ester Industrially scalable, high purity

Research Findings and Analytical Data

  • Infrared spectroscopy confirms ester carbonyl groups with characteristic absorption near 1728 cm⁻¹.
  • ¹H NMR spectra show methyl ester singlets (~δ 3.7 ppm) and amino proton signals consistent with structure.
  • Melting points and optical rotations match literature values, confirming product identity and stereochemistry.
  • Yields consistently exceed 85%, with some methods achieving up to 96% efficiency.
  • The hydrochloride salt is typically a white crystalline solid with good stability.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-4-methylpentanoate hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves acid hydrolysis of precursor esters under controlled conditions. For example, analogous hydrochloride compounds are synthesized using concentrated HCl in THF at elevated temperatures (e.g., 72°C for 4 hours), followed by recrystallization from ethyl acetate/petroleum ether mixtures to isolate the product . Purity optimization includes iterative recrystallization, monitoring via HPLC (as described for structurally similar compounds), and validation using NMR (e.g., 1^1H/13^13C) to confirm absence of unreacted intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC : For assessing purity (>95%) and detecting impurities .
  • NMR Spectroscopy : 1^1H NMR (e.g., δ 1.4 ppm for methyl groups, δ 3.6 ppm for ester methoxy) and 13^13C NMR (e.g., carbonyl at ~170 ppm) confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ at m/z 207.93) validates molecular weight .
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 1600 cm1^{-1} (amine NH) are diagnostic .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer: Store in airtight containers at -20°C, protected from light and moisture. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Stability studies for related compounds recommend avoiding prolonged exposure to temperatures >25°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, and pH variations. Systematic protocols include:

  • Solvent Screening : Test solubility in DMSO, water, ethanol, and acetonitrile at 25°C and 37°C .
  • pH-Dependent Studies : Adjust pH (2–10) using buffer systems (e.g., phosphate/citrate) to assess ionizable amine groups’ impact .
  • Reference PubChem Data : Cross-validate with existing physicochemical profiles (PubChem CID: 2756383) .

Q. What experimental strategies mitigate degradation during kinetic studies?

Methodological Answer:

  • Temperature Control : Conduct reactions in cooled environments (e.g., 4°C) to slow hydrolysis.
  • Stabilizing Additives : Use enzyme inhibitors (e.g., protease inhibitors) or antioxidants (e.g., BHT) in aqueous solutions .
  • Real-Time Monitoring : Employ HPLC-MS to track degradation products and calculate half-lives .

Q. How can computational modeling aid in predicting this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, leveraging SMILES notation ([Cl-].COC(=O)CCC[NH3+]) for force-field parameterization .
  • Density Functional Theory (DFT) : Calculate reaction pathways for ester hydrolysis or amine protonation, referencing InChI Key (WPGPRLVPWACBHW-UHFFFAOYSA-N) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification Bottlenecks : Replace recrystallization with preparative HPLC for gram-scale purity (>98%) .
  • Byproduct Management : Optimize stoichiometry (e.g., HCl equivalents) to minimize side products like unreacted esters .
  • Safety Protocols : Follow OSHA HCS guidelines for handling hygroscopic and irritant compounds (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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